molecular formula C14H12BrN5S B12132425 3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine CAS No. 840482-56-6

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12132425
CAS No.: 840482-56-6
M. Wt: 362.25 g/mol
InChI Key: MYZKFWIBJYLOGJ-UHFFFAOYSA-N
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Description

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that features a triazole ring, a pyridine ring, and a bromo-benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of 4-bromo-benzyl chloride with 3-mercapto-5-pyridin-3-yl-[1,2,4]triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the bromo group.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-benzylsulfanyl)-5-phenyl-[1,2,4]triazol-4-ylamine
  • 3-Benzylsulfanyl-4H-(1,2,4)triazole
  • 4-[(3-Bromo-4-O-sulfamoylbenzyl)(4-cyanophenyl)amino]-4H-[1,2,4]triazole

Uniqueness

3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is unique due to the presence of both a pyridine ring and a bromo-benzylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications .

Properties

CAS No.

840482-56-6

Molecular Formula

C14H12BrN5S

Molecular Weight

362.25 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12BrN5S/c15-12-5-3-10(4-6-12)9-21-14-19-18-13(20(14)16)11-2-1-7-17-8-11/h1-8H,9,16H2

InChI Key

MYZKFWIBJYLOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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